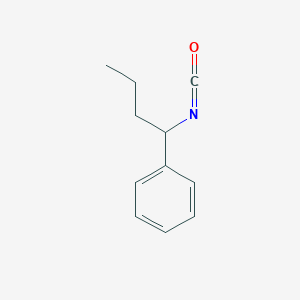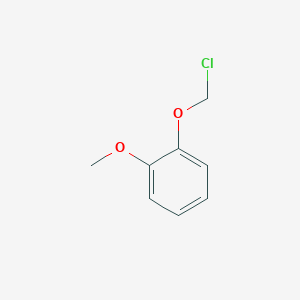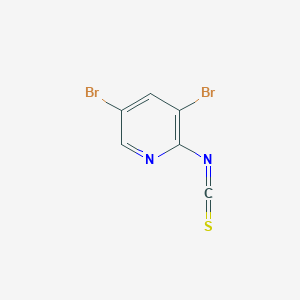
Ethoxytriphenylphosphonium Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxytriphenylphosphonium chloride is an organic compound with the chemical formula C20H20ClP. It is a quaternary phosphonium salt, typically appearing as a white to off-white crystalline solid. This compound is known for its applications in organic synthesis, particularly in the formation of ylides, which are intermediates in the Wittig reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethoxytriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with ethyl chloride. The process involves adding triphenylphosphine to an organic solvent, followed by the dropwise addition of ethyl chloride. The reaction mixture is then heated to a temperature range of 120-160°C under a pressure of 8-12 kg/cm² for 30-40 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by centrifugation and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often exceeding 94% yield and 99% purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethoxytriphenylphosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the formation of ylides.
Radical Reactions: Tertiary phosphines, including this compound, can promote radical reactions through single-electron-transfer (SET) processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, oxidizing agents, and reducing agents. Typical reaction conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include ylides, which are key intermediates in the synthesis of alkenes via the Wittig reaction .
Aplicaciones Científicas De Investigación
Ethoxytriphenylphosphonium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethoxytriphenylphosphonium chloride involves its ability to form ylides, which are intermediates in the Wittig reaction. The phosphonium group can undergo nucleophilic attack, leading to the formation of a stable ylide. This ylide can then react with carbonyl compounds to form alkenes . Additionally, the compound’s ability to target mitochondrial membranes makes it useful in drug delivery systems .
Comparación Con Compuestos Similares
Ethoxytriphenylphosphonium chloride can be compared with other similar compounds, such as:
Triphenylphosphine: A precursor in the synthesis of this compound, used widely in organic synthesis.
Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of an ethyl group, used in similar applications.
Phenyltriphenylphosphonium chloride: Another related compound with a phenyl group, used in organic synthesis and research.
This compound stands out due to its specific applications in the Wittig reaction and its potential in drug delivery systems targeting mitochondria .
Propiedades
Fórmula molecular |
C20H20ClOP |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
ethoxy(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C20H20OP.ClH/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
LYXGJNXRSQUBSD-UHFFFAOYSA-M |
SMILES canónico |
CCO[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)

![3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine](/img/structure/B13696173.png)


